molecular formula C16H15NO3 B285748 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B285748
M. Wt: 269.29 g/mol
InChI Key: FHAZOOKQOLEAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. It has been widely used in scientific research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to protect against oxidative stress and prevent cell damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its solubility in water is limited, which may affect its bioavailability in biological systems.

Future Directions

There are several future directions for the use of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a catalyst for organic reactions.

Synthesis Methods

The synthesis of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-5-methylphenol with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yield and purity after purification by recrystallization.

Scientific Research Applications

5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been used in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe to detect metal ions such as copper and iron in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H15NO3/c1-12-7-8-15-14(11-12)17(16(18)20-15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3

InChI Key

FHAZOOKQOLEAGG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3

solubility

14.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.